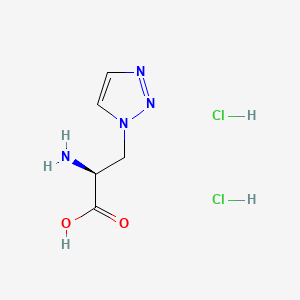
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amino acid backbone with a triazole ring, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and azides.
Click Chemistry: The key step in the synthesis is the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring. This reaction is typically carried out under mild conditions using copper(I) catalysts.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the amino acid backbone.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or amino acid backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
(2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the amino acid backbone allows it to interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- (2S)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid
- (2S)-2-amino-3-(1H-1,2,3-triazol-5-yl)propanoic acid
Uniqueness
What sets (2S)-2-amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid dihydrochloride apart from similar compounds is its specific triazole ring position and the presence of the dihydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, making it a unique and valuable compound for research and industrial applications.
特性
分子式 |
C5H10Cl2N4O2 |
|---|---|
分子量 |
229.06 g/mol |
IUPAC名 |
(2S)-2-amino-3-(triazol-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)3-9-2-1-7-8-9;;/h1-2,4H,3,6H2,(H,10,11);2*1H/t4-;;/m0../s1 |
InChIキー |
DGVSUYCDYAUMMA-FHNDMYTFSA-N |
異性体SMILES |
C1=CN(N=N1)C[C@@H](C(=O)O)N.Cl.Cl |
正規SMILES |
C1=CN(N=N1)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


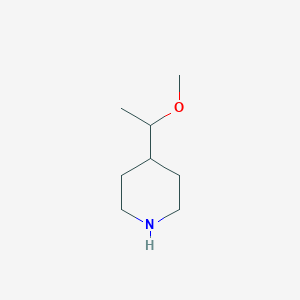
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)
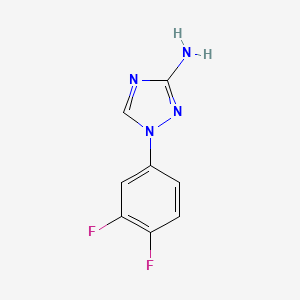
![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)
![1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B13489864.png)
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
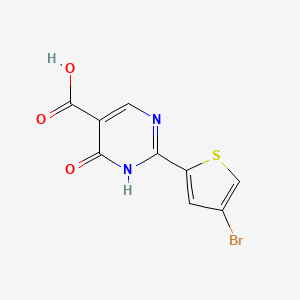
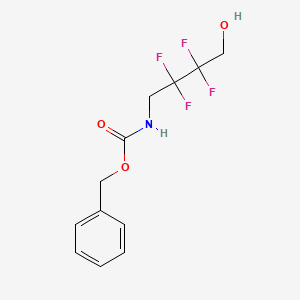
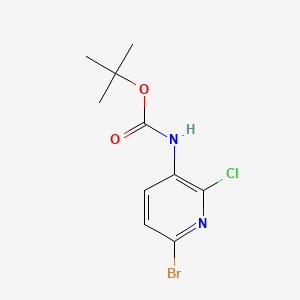
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
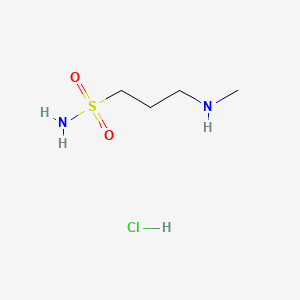
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

